

# Application Notes and Protocols: Enzymatic Ligation of RNA Containing N1-Modified Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | N1-Benzoyl pseudouridine |           |
| Cat. No.:            | B15598496                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

The incorporation of modified nucleosides into RNA molecules is a cornerstone of modern therapeutic development, particularly for mRNA vaccines and RNA-based drugs.[1] Modifications such as pseudouridine (Ψ) and its derivatives, like N1-methylpseudouridine (m1Ψ), are known to enhance the stability and translational capacity of mRNA while reducing its immunogenicity.[2][3] While the chemical synthesis of short, modified RNA oligonucleotides is well-established, producing long RNA transcripts with site-specific modifications remains a significant challenge.[4] Enzymatic ligation provides a powerful solution by enabling the assembly of smaller, chemically synthesized, modified RNA fragments with longer, in vitro-transcribed RNAs.[5]

This document provides detailed protocols for the enzymatic ligation of RNA containing N1-modified pseudouridine derivatives, with a focus on T4 RNA Ligase. While N1-methylpseudouridine is a well-studied and commonly used modification, these protocols can serve as a foundational methodology for exploring novel N1-substitutions, such as **N1-Benzoyl pseudouridine**.

The N1 position of pseudouridine, which possesses an additional hydrogen bond donor compared to uridine, is critical for its unique properties that stabilize RNA structures.[6][7]



Modifying this position, for instance by methylation ( $m1\Psi$ ), has been shown to be highly effective in improving the therapeutic properties of mRNA.[3] The introduction of a bulkier group, such as a benzoyl group, at the N1 position is not well-documented in the context of enzymatic ligation. Such a modification could present steric challenges for the active site of RNA ligases, potentially impacting ligation efficiency. Therefore, careful optimization of ligation conditions, as outlined in the following protocols, is critical when working with novel, bulky adducts like **N1-Benzoyl pseudouridine**.

The primary enzymes used for this purpose are T4 RNA Ligase 1 (Rnl1), which is preferential for single-stranded RNA, and T4 RNA Ligase 2 (Rnl2), which excels at joining RNA strands nicked within a double-stranded region, often facilitated by a DNA splint.[5][8] Splint-mediated ligation using Rnl2 is particularly advantageous for site-specific modification, as it brings the donor and acceptor RNA molecules into the correct proximity and orientation for efficient ligation.[4][5]

#### **Data Presentation**

# Table 1: Fidelity of RNA Polymerases with Modified Pseudouridine Analogs during In Vitro Transcription

This table summarizes the incorporation fidelity of pseudouridine ( $\Psi$ ) and N1-methylpseudouridine ( $m1\Psi$ ) by different RNA polymerases during in vitro transcription. While this data pertains to RNA synthesis rather than ligation, it provides valuable insight into how enzymes differentiate between these modifications. Higher fidelity in transcription may correlate with better recognition and processing by other RNA-modifying enzymes like ligases.



| RNA<br>Polymerase | Uridine Analog       | Mismatch<br>Frequency (%) | Dominant<br>Mismatch | Reference |
|-------------------|----------------------|---------------------------|----------------------|-----------|
| Т7                | Pseudouridine<br>(Ψ) | 0.49                      | С                    | [9]       |
| Т7                | N1-methyl-Ψ<br>(m1Ψ) | 0.23                      | С                    | [9]       |
| SP6               | Pseudouridine<br>(Ψ) | 0.77                      | С                    | [9]       |
| SP6               | N1-methyl-Ψ<br>(m1Ψ) | 0.22                      | С                    | [9]       |
| Т3                | Pseudouridine<br>(Ψ) | 0.54                      | С                    | [9]       |
| Т3                | N1-methyl-Ψ<br>(m1Ψ) | 0.22                      | С                    | [9]       |

Data adapted from a 2022 study on the incorporation fidelity of uridine analogs. The results demonstrate that m1 $\Psi$  is incorporated with significantly higher fidelity (lower mismatch frequency) than  $\Psi$  across multiple RNA polymerases.[9][10]

# **Table 2: Representative RNA Ligation Efficiencies**

This table presents typical ligation efficiencies achieved under various experimental conditions, highlighting the impact of methodology and optimization on ligation success.



| Ligation<br>Method                     | RNA Length          | Ligation<br>Efficiency (%) | Key Condition                | Reference |
|----------------------------------------|---------------------|----------------------------|------------------------------|-----------|
| Splint DNA-<br>mediated (T4<br>Rnl1)   | 1300 nt             | 42.06                      | Standard                     | [11]      |
| Splint DNA-<br>mediated (T4<br>Rnl1)   | 4500 nt             | 15.08                      | Standard                     | [11]      |
| 5' Adapter<br>Ligation (T4<br>Rnl1)    | ~22 nt miRNA<br>mix | 9                          | Standard                     | [12]      |
| 5' Adapter<br>Ligation (T4<br>Rnl1)    | ~22 nt miRNA<br>mix | 96 - 97                    | Optimized (20%<br>PEG, 37°C) | [12]      |
| 3-Part Splint<br>Ligation (T4<br>Rnl2) | Not Specified       | < 2                        | Standard                     | [5]       |
| 2-Part or 3-Part<br>Splint Ligation    | Short RNA           | 30 - 60                    | Typical Yield                | [5]       |

# **Visualized Workflows and Mechanisms**



**RNA Fragment Preparation** Chemical Synthesis In Vitro Transcription In Vitro Transcription (Middle RNA Fragment with (Left Arm RNA, 5'-OH) (Right Arm RNA, 3'-OH) N1-Benzoyl-Ψ, 5'-P, 3'-OH) Enzymatic Ligation Anneal RNA Fragments to DNA Splint Add T4 RNA Ligase 2 (Rnl2) + ATP + Buffer Incubate Product Purification & Analysis DNase I Treatment (Remove DNA Splint) **RNA** Purification (e.g., PAGE or Column) **Quality Control** (Bioanalyzer, Sequencing)

Figure 1: Experimental Workflow for Site-Specific RNA Modification via Splinted Ligation

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages for producing a long RNA molecule with a site-specific **N1-Benzoyl pseudouridine** modification using a 3-part splinted ligation strategy.





#### Click to download full resolution via product page

Caption: A diagram comparing the properties, advantages, and disadvantages of T4 RNA Ligase 1 and T4 RNA Ligase 2 for RNA ligation applications.

### **Experimental Protocols**

# Protocol 1: Site-Specific Ligation of a Modified RNA Oligonucleotide using T4 RNA Ligase 2 and a DNA Splint

This protocol is designed for ligating a chemically synthesized RNA oligonucleotide containing **N1-Benzoyl pseudouridine** between two longer, unmodified RNA fragments.

#### 4.1.1 Materials

- 5'-phosphorylated, 3'-hydroxyl RNA donor (e.g., chemically synthesized oligo with N1-Benzoyl-Ψ)
- 5'-hydroxyl, 3'-hydroxyl RNA acceptor (e.g., in vitro transcribed RNA)
- Single-stranded DNA splint (complementary to the ends of the donor and acceptor RNAs)
- T4 RNA Ligase 2 (e.g., New England Biolabs)
- 10X T4 RNA Ligase Reaction Buffer
- ATP (10 mM solution)
- RNase-free water



- DNase I, RNase-free
- RNA purification kit or reagents for PAGE purification

#### 4.1.2 Procedure

- Annealing Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:
  - RNA Acceptor: 10 pmol
  - RNA Donor (with N1-Benzoyl-Ψ): 15 pmol (1.5-fold molar excess)
  - DNA Splint: 20 pmol (2-fold molar excess)
  - RNase-free water: to a final volume of 10 μL
- Annealing: Heat the mixture to 70°C for 5 minutes, then allow it to cool slowly to room temperature (~25°C) over 30 minutes. This facilitates the formation of the RNA-DNA hybrid.
- Ligation Reaction Setup: To the 10 μL annealing mixture, add the following:
  - 10X T4 RNA Ligase Reaction Buffer: 2 μL
  - ATP (10 mM): 1 μL
  - T4 RNA Ligase 2: 1 μL (typically 10-50 units)
  - RNase-free water: 6 μL
  - Total Volume: 20 μL
- Ligation: Gently mix and incubate the reaction at 25°C or 37°C for 1 to 4 hours.
  - Optimization Note: For bulky modifications like N1-Benzoyl-Ψ, a longer incubation time (up to 16 hours) or an increased enzyme concentration may be necessary. Test a range of temperatures (16°C to 37°C).
- Splint Removal: Add 1  $\mu$ L of RNase-free DNase I and incubate at 37°C for 15 minutes to degrade the DNA splint.



- Enzyme Inactivation: Heat the reaction at 75°C for 10 minutes to inactivate both the ligase and DNase I.
- Purification: Purify the ligated RNA product using a commercial RNA cleanup kit or by denaturing polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
- Analysis: Verify the size and purity of the ligated product using a Bioanalyzer or by running an aliquot on a denaturing gel. Confirm the sequence and modification via mass spectrometry or sequencing.

# Protocol 2: Ligation of a Single-Stranded Modified RNA using T4 RNA Ligase 1

This protocol is suitable for applications like adding an adapter to the 3' end of an RNA or circularizing a linear RNA molecule containing the modification.

#### 4.2.1 Materials

- 5'-phosphorylated, 3'-hydroxyl RNA donor
- 5'-hydroxyl, 3'-hydroxyl RNA acceptor (containing N1-Benzoyl-Ψ)
- T4 RNA Ligase 1 (e.g., New England Biolabs)
- 10X T4 RNA Ligase Reaction Buffer
- ATP (10 mM solution)
- PEG 8000 (50% w/v solution, optional but recommended)
- RNase-free water
- RNA purification reagents

#### 4.2.2 Procedure

 Reaction Denaturation (Optional): If the RNA has significant secondary structure, heat the acceptor RNA to 70°C for 3 minutes and immediately place on ice for 2 minutes before



setting up the reaction.

- Ligation Reaction Setup: In an RNase-free tube, combine on ice:
  - RNA Acceptor (with N1-Benzoyl-Ψ): 10 pmol
  - RNA Donor: 20 pmol (2-fold molar excess)
  - 10X T4 RNA Ligase Reaction Buffer: 2 μL
  - ATP (10 mM): 1 μL
  - PEG 8000 (50% w/v): 4 μL (for a final concentration of 10%)[12]
  - T4 RNA Ligase 1: 1 μL (10-20 units)
  - RNase-free water: to a final volume of 20 μL
- Ligation: Mix gently and incubate at 16°C overnight (12-16 hours).
  - Optimization Note: The presence of PEG enhances molecular crowding and can significantly improve ligation efficiency.[12] For potentially difficult substrates, increasing the PEG concentration to 20% and incubating at 37°C for 2-4 hours may yield better results.
- Enzyme Inactivation: Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation at 65°C for 15 minutes.
- Purification: Purify the ligated RNA product using an appropriate method such as spin column purification or denaturing PAGE.

# **Troubleshooting**



| Problem                                                                                     | Possible Cause(s)                                                                                                                                      | Suggested Solution(s)                                                                                       |
|---------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Low or No Ligation Product                                                                  | Inefficient Annealing (Splinted<br>Ligation): Incorrect splint<br>design; RNA secondary<br>structure.                                                  | Verify splint complementarity. Optimize annealing temperature gradient.                                     |
| Enzyme Inhibition: Contaminants in RNA prep; degradation of ATP or enzyme.                  | Re-purify RNA fragments. Use fresh ATP and enzyme.                                                                                                     | _                                                                                                           |
| Steric Hindrance: Bulky N1-Benzoyl-Ψ group blocks the enzyme's active site.                 | Increase enzyme concentration. Extend incubation time. Screen different ligases (e.g., thermostable RNA ligase). Add molecular crowders like PEG. [12] |                                                                                                             |
| Inactive RNA Termini: Donor<br>RNA lacks a 5'-phosphate or<br>acceptor lacks a 3'-hydroxyl. | Treat donor with T4 Polynucleotide Kinase (PNK) to add 5'-phosphate. Verify RNA integrity.                                                             | <del>-</del>                                                                                                |
| Multiple Bands / Smearing                                                                   | RNA Degradation: RNase contamination.                                                                                                                  | Use RNase-free tips, tubes, and reagents. Work in a clean environment. Add RNase inhibitor to the reaction. |
| Side Reactions (Rnl1): Self-<br>ligation of donor or<br>circularization of acceptor.        | Use a higher ratio of donor to acceptor. For splinted ligation, use Rnl2, which is less prone to these side reactions.[5]                              |                                                                                                             |
| Ligation Product is Incorrect<br>Size                                                       | Ligation of Multiple Donors:<br>High donor-to-acceptor ratio.                                                                                          | Optimize the molar ratio of donor and acceptor RNAs.                                                        |
| Incomplete Denaturation: RNA secondary structures leading to mis-ligation.                  | Ensure complete denaturation before annealing or ligation. Include DMSO (5-10%) in the                                                                 |                                                                                                             |



reaction to disrupt secondary structures.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Pseudouridines in RNAs: switching atoms means shifting paradigms PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-guided isomerization of uridine to pseudouridine—pseudouridylation PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Enzymatic Ligation of RNA Containing N1-Modified Pseudouridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598496#enzymatic-ligation-of-rna-containingn1-benzoyl-pseudouridine]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com